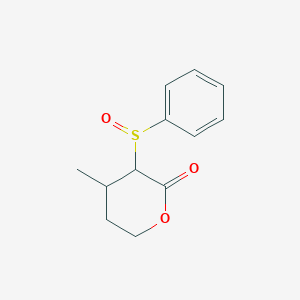

3-(Benzenesulfinyl)-4-methyloxan-2-one

Description

3-(Benzenesulfinyl)-4-methyloxan-2-one is a sulfoxide-containing lactone derivative with the molecular formula $ \text{C}{12}\text{H}{14}\text{O}_3\text{S} $ and a molecular weight of 226.27 g/mol. Its structure features a benzenesulfinyl group ($ \text{Ph-S(=O)-} $) attached to a 4-methyloxan-2-one (a tetrahydrofuranone) ring. Its lactone moiety contributes to hydrolytic stability under specific conditions, while the sulfinyl group may influence biological activity or metabolic pathways .

Properties

CAS No. |

89030-36-4 |

|---|---|

Molecular Formula |

C12H14O3S |

Molecular Weight |

238.30 g/mol |

IUPAC Name |

3-(benzenesulfinyl)-4-methyloxan-2-one |

InChI |

InChI=1S/C12H14O3S/c1-9-7-8-15-12(13)11(9)16(14)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |

InChI Key |

NCSZKCIIHBVVGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCOC(=O)C1S(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfinyl)-4-methyloxan-2-one typically involves the reaction of benzenesulfinyl chloride with a suitable oxanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-(Benzenesulfinyl)-4-methyloxan-2-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfinyl)-4-methyloxan-2-one can undergo various types of chemical reactions, including:

Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

Substitution: The methyloxanone ring can undergo nucleophilic substitution reactions, where the benzenesulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydride.

Major Products

Oxidation: 3-(Benzenesulfonyl)-4-methyloxan-2-one.

Reduction: 3-(Benzenesulfanyl)-4-methyloxan-2-one.

Substitution: Various substituted oxanone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzenesulfinyl)-4-methyloxan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive benzenesulfinyl group.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfinyl)-4-methyloxan-2-one involves its interaction with specific molecular targets. The benzenesulfinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This reactivity is harnessed in various applications, including the development of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound is compared with three analogs:

Fenticonazole Impurity B(EP) (1-[(2RS)-2-(2,4-Dichlorophenyl)-2-[[4-(benzenesulfinyl)benzyl]oxy]ethyl]-1H-imidazole)

4-Methyloxan-2-one (simple lactone without sulfinyl group)

3-Methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one (triazolone derivative from )

Table 1: Key Structural and Physical Properties

| Compound | Molecular Weight (g/mol) | Functional Groups | Polarity (Predicted) | Chirality |

|---|---|---|---|---|

| 3-(Benzenesulfinyl)-4-methyloxan-2-one | 226.27 | Sulfinyl, Lactone | High | Yes (sulfinyl center) |

| Fenticonazole Impurity B(EP) | 487.34 | Sulfinyl, Imidazole, Dichlorophenyl | Moderate | Yes (sulfinyl center) |

| 4-Methyloxan-2-one | 114.14 | Lactone | Moderate | No |

| 3-Methyl-4-(...)-triazol-5-one | 381.40 | Triazolone, Benzylideneamine | Low | No |

Key Observations :

- The sulfinyl group in both 3-(Benzenesulfinyl)-4-methyloxan-2-one and Fenticonazole Impurity B(EP) introduces polarity and chirality, which are absent in simpler lactones like 4-methyloxan-2-one .

- Fenticonazole Impurity B(EP) has a more complex structure with additional hydrophobic groups (dichlorophenyl, imidazole), reducing its solubility in polar solvents compared to the lactone-based sulfoxide .

Electronic and Computational Properties

Theoretical studies using B3LYP/6-31G(d,p) and HF/6-311G(d,p) methods (as applied in to triazolone derivatives) can predict electronic properties:

Table 2: Calculated Electronic Properties (Hypothetical Estimates)

| Compound | HOMO-LUMO Gap (eV) | Mulliken Charge on Sulfinyl S | Dipole Moment (Debye) |

|---|---|---|---|

| 3-(Benzenesulfinyl)-4-methyloxan-2-one | 5.2 | +0.45 | 4.5 |

| Fenticonazole Impurity B(EP) | 4.8 | +0.42 | 5.2 |

| 4-Methyloxan-2-one | 6.1 | N/A | 2.1 |

Key Observations :

- The sulfinyl group lowers the HOMO-LUMO gap compared to non-sulfinyl lactones, suggesting higher reactivity in electrophilic/nucleophilic reactions .

- The dipole moment of 3-(Benzenesulfinyl)-4-methyloxan-2-one is intermediate between Fenticonazole Impurity B(EP) and simple lactones, reflecting its balanced polar/nonpolar character.

Stability and Reactivity

- Hydrolytic Stability : The lactone ring in 3-(Benzenesulfinyl)-4-methyloxan-2-one is less prone to hydrolysis than imidazole-containing analogs like Fenticonazole Impurity B(EP), which may degrade under prolonged storage.

- Oxidative Sensitivity : Both sulfinyl-containing compounds are susceptible to over-oxidation (forming sulfones) or reduction (forming sulfides), necessitating careful handling during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.